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Compound of Interest

Ethyl 2-(4-bromo-2-
Compound Name:
nitrophenyl)acetate

Cat. No.: B1324325

Technical Guide: Ethyl 2-(4-bromo-2-
hitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and
safety properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key chemical intermediate.
The information is compiled from various databases and technical sources to support research
and development activities.

Compound Identification and Core Properties

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative. Its core
identifiers and chemical formula are summarized below.
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Identifier Value Source
ethyl 2-(4-bromo-2-

IUPAC Name _ [1][2]
nitrophenyl)acetate

CAS Number 199328-35-3 [1]

Molecular Formula C10H10BrNO4 [1]

Molecular Weight 288.09 g/mol [1]

i CCOC(=0O)CC1=C(C=C(Cc=C1
Canonical SMILES [1]
)Br)--INVALID-LINK--[O-]

VZLHDZQLBGMIGO-
InChl Key [1][2]
UHFFFAOYSA-N

(4-Bromo-2-nitro-phenyl)-

acetic acid ethyl ester, Ethyl 4-
Synonyms bromo-2-nitrophenylacetate, [1]
Benzeneacetic acid, 4-bromo-

2-nitro-, ethyl ester

Physical and Chemical Properties

This section details the experimental and computationally predicted properties of the
compound. While extensive experimental data is not publicly available for all parameters, a
combination of supplier data and computational models provides a robust profile.

Experimental Properties

Property Value Source
Physical Form Solid

Appearance Off-white solid

Boiling Point 345 °C at 760 mmHg

Storage Temperature Room Temperature

Note: An experimental melting point has not been identified in the reviewed literature.
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Computed Properties

Property Value Source
XLogP3 2.6 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

CZuntg p 4 s
Rotatable Bond Count 4 [1]
Exact Mass 286.97932 Da [1]
Topological Polar Surface Area  72.1 A2 [1]

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of Ethyl 2-(4-bromo-2-
nitrophenyl)acetate is not readily available, a reliable synthetic route can be constructed
based on the synthesis of its carboxylic acid precursor followed by standard esterification.

Synthesis Protocol
The synthesis is a two-stage process: first, the preparation of 4-bromo-2-nitrophenylacetic acid,
followed by its esterification.

Stage 1: Synthesis of 4-bromo-2-nitrophenylacetic acid (Based on Patent CN102718659A)[3]

o Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, reflux
condenser, and gas inlet, add tetrahydrofuran (50 mL) and sodium metal (5.4 g).

o Addition of Starting Material: In batches over 30 minutes, add a mixture of 4-bromo-2-
nitrochlorotoluene isomers (25.1 g). Maintain the reaction temperature at or below 20°C, as
the reaction with sodium is exothermic.

o Formation of Grignard-like Intermediate: After the addition is complete, continue stirring at
30°C for an additional 30 minutes to form the 4-bromo-2-nitrotolylsodium intermediate.
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e Rearrangement: Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate
the rearrangement to 4-bromo-2-nitrobenzylsodium.

» Carboxylation: Cool the reaction mixture to room temperature (approx. 25°C). Bubble carbon
dioxide gas through the mixture at a flow rate of 0.8 L/min for 3 hours. This reaction forms
the sodium salt of 4-bromo-2-nitrophenylacetic acid.

o Work-up and Acidification: Quench the reaction by adding methanol (50 g) to consume any
excess sodium metal. Extract the mixture twice with distilled water (50 mL each). Combine
the aqueous layers and acidify with 1 M hydrochloric acid (100 mL).

« |solation of Acid: Extract the acidified agqueous solution three times with diethyl ether (50 mL
each). Combine the ether layers, wash twice with distilled water, and remove the ether under
reduced pressure to yield crystalline 4-bromo-2-nitrophenylacetic acid.

Stage 2: Fischer Esterification to Ethyl 2-(4-bromo-2-nitrophenyl)acetate[4][5]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the
synthesized 4-bromo-2-nitrophenylacetic acid (10 mmol) in absolute ethanol (100 mL).

o Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

o Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored
by Thin Layer Chromatography (TLC).

o Solvent Removal: After the reaction is complete, cool the mixture to room temperature and
remove the excess ethanol under reduced pressure.

o Work-up: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50
mL), and finally with brine (1 x 50 mL).

e Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter,
and concentrate under reduced pressure to yield the crude product. Further purification can
be achieved by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram
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Synthesis Workflow for Ethyl 2-(4-bromo-2-nitrophenyl)acetate
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Caption: A two-stage synthesis process starting from 4-bromo-2-nitrochlorotoluene.
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Analytical Characterization Protocol

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

o 'H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include
a triplet around 1.2-1.3 ppm (CHs of ethyl), a quartet around 4.1-4.2 ppm (CH:z of ethyl), a
singlet for the benzylic CHz protons, and signals in the aromatic region (7-8.5 ppm)
corresponding to the three protons on the substituted phenyl ring.

o 13C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect signals for the ethyl
group carbons, the benzylic carbon, the ester carbonyl carbon (~170 ppm), and six distinct
signals for the aromatic carbons.

e Infrared (IR) Spectroscopy:

o Preparation: Prepare a sample using either a KBr pellet or as a thin film on a salt plate (if
melting point is low) or using an Attenuated Total Reflectance (ATR) accessory.

o Analysis: Acquire the IR spectrum. Key expected vibrational frequencies include strong
C=0 stretching for the ester (~1730-1750 cm~1), characteristic N-O stretching for the nitro
group (~1530 cm~* and ~1350 cm~1), and C-O stretching (~1200 cm™1).

e Mass Spectrometry (MS):

o Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like
methanol or acetonitrile.

o Analysis: Use an electrospray ionization (ESI) source to generate ions. The expected
molecular ion peak [M+H]* would be at m/z 288/290 (due to bromine isotopes 7°Br and
81Br in approximately 1:1 ratio).

Analytical Workflow Diagram
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Analytical Workflow
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Caption: Standard analytical workflow for structural elucidation and purity assessment.

Reactivity and Stability

Stability: The compound is listed as stable under normal conditions. However, related
compounds are noted to be moisture-sensitive. It is recommended to store the material in a
tightly closed container in a dry, cool, and well-ventilated place.[6]

Reactivity: The molecule possesses several reactive sites. The ester group is susceptible to
hydrolysis under acidic or basic conditions to yield 4-bromo-2-nitrophenylacetic acid and
ethanol. The nitro group can be reduced to an amine, which is a common transformation in
the synthesis of more complex molecules. The bromine atom on the aromatic ring can
participate in nucleophilic aromatic substitution or be used in cross-coupling reactions.

Safety and Handling

Comprehensive safety data is crucial when handling any chemical intermediate.
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Hazard ldentification

Parameter Value Source
Signal Word Warning [2]
GHS Pictogram GHSO07 (Harmful/Irritant)

H315: Causes skin

irritation.H319: Causes serious
Hazard Statements o [2]

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P264: Wash skin thoroughly
after handling.P271: Use only
outdoors or in a well-ventilated
area.P280: Wear protective
gloves/eye protection/face
protection.P302+P352: IF ON
SKIN: Wash with plenty of
soap and water.P304+P340: IF
Precautionary Statements INHALI_ED: Remove person to
fresh air and keep comfortable
for
breathing.P305+P351+P338:
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.
Continue rinsing.P405: Store
locked up.P501: Dispose of
contents/container to an

approved waste disposal plant.

Hazard-Precaution Logical Relationship
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Relationship between Hazards and Protective Actions
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Caption: Mapping of specific hazard statements to their corresponding preventative measures.

Handling Recommendations

+ Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-
resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]

¢ Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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